2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide
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Overview
Description
2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide is a heterocyclic compound that contains a triazole ring. Triazole derivatives are known for their wide range of biological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and antitubercular properties
Preparation Methods
The synthesis of 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide typically involves the reaction of polyfunctionalized triazole with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid . Another method involves the reaction of triazole with arylidene malononitriles in DMF to afford Schiff base compounds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The amino group on the triazole ring can participate in substitution reactions with various reagents. Common reagents used in these reactions include ortho-phosphoric acid, DMF, and arylidene malononitriles.
Scientific Research Applications
2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to the observed biological effects . The specific pathways involved depend on the particular application and target.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 4-amino-5-(1,4-benzodioxan-2-yl)-4H-1,2,4-triazole-3-thiol
- 3-arylamino-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Pyrido[4,3-e][1,2,4]triazolo-[5,1-c][1,2,4]triazin-6(7H)-ones These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide lies in its specific combination of functional groups, which confer distinct biological properties and potential applications .
Properties
IUPAC Name |
2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5OS/c11-15-7-12-14-10(15)17-6-9(16)13-8-4-2-1-3-5-8/h7-8H,1-6,11H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOXKJJGABHKOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=CN2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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